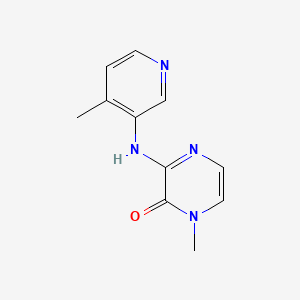

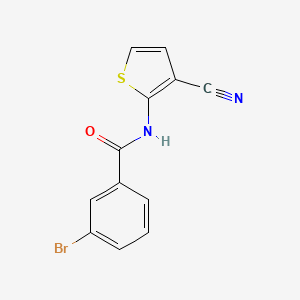

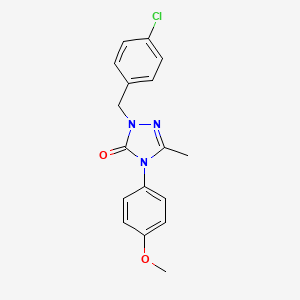

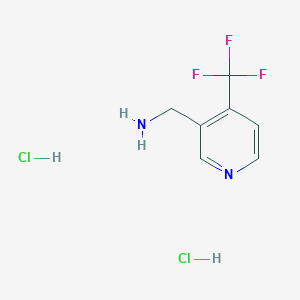

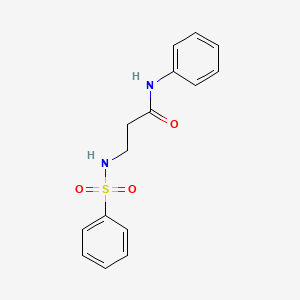

![molecular formula C18H17FN4S2 B2906496 2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline CAS No. 439112-40-0](/img/structure/B2906496.png)

2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound can be found on various chemical databases . These may include its melting point, boiling point, density, molecular formula, and molecular weight.Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,2,4-triazole moiety is known for its significant antibacterial activity . Compounds containing this heterocyclic core have been extensively researched, and it has been demonstrated that they can be potent agents against a variety of bacterial strains. The presence of the 1,2,4-triazole in the compound suggests that it may be useful in the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance.

Anticancer Properties

1,2,4-Triazole derivatives have shown promise in anticancer research . The ability of these compounds to selectively target cancer cell lines makes them valuable in the synthesis of novel chemotherapeutic agents. The compound’s unique structure could be explored for its potential to inhibit the growth of cancer cells.

Antifungal Applications

Similar to their antibacterial properties, 1,2,4-triazole derivatives are also known to exhibit antifungal activities . The compound could be investigated for its efficacy against fungal infections, which are a significant concern in both clinical and agricultural settings.

Antiviral Research

The 1,2,4-triazole ring is a common feature in many antiviral drugs . Research into the compound’s structure could lead to the development of new medications to treat viral infections, including those caused by emerging and re-emerging viruses.

Enzyme Inhibition

Compounds with a 1,2,4-triazole structure have been associated with enzyme inhibition . This property can be harnessed in the design of drugs that target specific enzymes implicated in disease processes, such as those involved in inflammatory or neurodegenerative diseases.

Mecanismo De Acción

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are involved in various physiological processes.

Mode of Action

In the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, thenitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .

Biochemical Pathways

If the compound acts as an aromatase inhibitor like other 1,2,4-triazole derivatives, it would affect thebiosynthesis of estrogens . This could have downstream effects on various physiological processes regulated by these hormones.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

If it acts as an aromatase inhibitor, it could potentiallyreduce the levels of estrogens in the body . This could have implications for conditions where estrogen levels play a role, such as certain types of cancer.

Propiedades

IUPAC Name |

2-[4-ethyl-5-(3-fluoropropylsulfanyl)-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4S2/c1-2-23-16(21-22-18(23)24-9-5-8-19)15-11-13-10-12-6-3-4-7-14(12)20-17(13)25-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVCTRUZMSOLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCCF)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B2906413.png)

![3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2906419.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)

![2-[(4-Ethoxy-3-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2906430.png)

![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)